2,3-Diiodothiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-diiodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2S/c5-3-1-2-7-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXDZKJHNFMYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348132 | |
| Record name | 2,3-Diiodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19259-05-3 | |
| Record name | 2,3-Diiodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Diiodothiophene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2,3-diiodothiophene. It details available data on its characteristics, outlines experimental protocols for its synthesis and key reactions, and explores its potential applications, particularly in the realm of medicinal chemistry and materials science.
Core Physical and Chemical Properties
Experimental data for this compound is limited in publicly accessible literature, with much of the available quantitative data being predictive. For comparative purposes, experimental data for the isomeric 2,5-diiodothiophene is also presented.
| Property | This compound | 2,5-Diiodothiophene |
| Molecular Formula | C₄H₂I₂S | C₄H₂I₂S |
| Molecular Weight | 335.93 g/mol | 335.93 g/mol |
| CAS Number | 19259-05-3 | 625-88-7 |
| Appearance | - | Cream to pale yellow crystals or powder |
| Melting Point | Not available | 37-43 °C |
| Boiling Point | 282.2 ± 25.0 °C @ 760 mmHg (Predicted) | 139-140 °C |
| Density | 2.7 ± 0.1 g/cm³ (Predicted) | - |
| Flash Point | 124.5 ± 23.2 °C (Predicted) | 96.0 °C (closed cup) |
| Solubility | Not available | Not available |
| LogP | 4.17 (Predicted) | - |
Spectroscopic Data
Synthesis and Reactivity
Synthesis Protocols
The synthesis of this compound can be challenging due to the potential for the formation of isomeric products. A general method for the iodination of thiophene is adapted below.
General Protocol for Iodination of Thiophene:
This protocol is based on the iodination of thiophene using iodine and an oxidizing agent, which is known to produce diiodo-isomers.
Materials:
-
Thiophene
-
Iodine
-
Yellow Mercuric Oxide (HgO)
-
Benzene or Ligroin
-
Ether
-
Dilute sodium thiosulfate solution
-
Anhydrous calcium chloride
Procedure:
-
In a glass-stoppered, wide-mouthed bottle cooled in an ice-water bath, dissolve thiophene (0.42 mole) in 50 mL of benzene.
-
With continuous and vigorous shaking, alternately add small portions of yellow mercuric oxide (0.35 mole) and iodine (0.43 mole) over a period of 15-20 minutes, maintaining the cool temperature.
-
The reaction mixture will change color as crimson mercuric iodide is formed.
-
Filter the mixture and wash the residue with three portions of ether.
-
Combine the filtrates and wash with a dilute sodium thiosulfate solution to remove any excess iodine.
-
Dry the organic layer over anhydrous calcium chloride and filter.
-
Remove the solvents (ether and benzene) by distillation on a steam bath.
-
The resulting residue, containing a mixture of iodinated thiophenes, must be purified. Fractional distillation under reduced pressure can separate mono-iodinated products. However, separation of diiodothiophene isomers (2,3-, 2,5-, 3,4-) typically requires careful column chromatography.
Key Chemical Reactions
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its carbon-iodine bonds in cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
This compound can readily participate in Stille and Suzuki-Miyaura cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the 2 and 3 positions of the thiophene ring. This is a cornerstone of its utility in constructing complex organic molecules for drug discovery and materials science.
Experimental Protocol for a General Stille Coupling Reaction:
Materials:
-
This compound
-
Organostannane reagent (e.g., R-Sn(Bu)₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (e.g., P(o-tol)₃), if required
-
Anhydrous, degassed toluene
-
Argon atmosphere
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1 equivalent), the organostannane reagent (1.1 to 2.2 equivalents), the palladium catalyst (1-2 mol%), and any additional ligand (2-4 mol%).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 90-110 °C for
Spectroscopic and Synthetic Profile of 2,3-Diiodothiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-diiodothiophene, a key heterocyclic building block in organic synthesis and materials science. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the unambiguous identification and characterization of this compound in research and development settings.
Spectroscopic Data
The spectroscopic data for this compound are summarized in the following tables, providing a clear and concise reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| 7.34 | Doublet (d) | 5.5 Hz | H-5 |
| 6.95 | Doublet (d) | 5.5 Hz | H-4 |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) | Assignment |
| 135.89 | C-5 |
| 133.74 | C-4 |
| 93.9 | C-3 |
| 84.1 | C-2 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of this compound.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Technique | Calculated m/z | Found m/z | Molecular Formula |
| APCI | 335.7971 | 335.7971 | [C₄H₂I₂S]⁺ |
Infrared (IR) Spectroscopy
Commercial Availability and Technical Guide for 2,3-Diiodothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diiodothiophene is a halogenated heterocyclic compound of interest in organic synthesis and potentially in the development of novel therapeutics. Its specific substitution pattern offers unique reactivity for the creation of complex molecules. Thiophene derivatives, in general, are significant pharmacophores and are present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key technical data for this compound, catering to the needs of researchers in academia and the pharmaceutical industry.
Commercial Availability and Suppliers
This compound (CAS No. 19259-05-3) is a specialized chemical and is not as readily available as its 2,5-diiodo isomer. Based on current information, the following supplier has been identified:
Alfa Chemistry A potential supplier of this compound. For researchers interested in acquiring this compound, it is recommended to directly contact Alfa Chemistry for information on purity, available quantities, and pricing.
It is important to note that major chemical suppliers such as Sigma-Aldrich and Thermo Fisher Scientific primarily list the 2,5-diiodothiophene isomer in their catalogs. Researchers should verify the CAS number (19259-05-3) when sourcing this compound to ensure they are obtaining the correct isomer.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 19259-05-3 |
| Molecular Formula | C₄H₂I₂S |
| Molecular Weight | 335.93 g/mol |
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
| ¹H NMR (CDCl₃) | 7.21 (d) | 5.7 |
| 7.42 (d) | 5.7 | |
| ¹³C NMR (CDCl₃) | 78.9 | |
| 97.2 | ||
| 131.2 | ||
| 138.8 |
Experimental Protocols
A detailed, regioselective synthesis of this compound has been reported in the scientific literature. The following protocol is adapted from a peer-reviewed journal article.
Synthesis of this compound
This synthesis involves the iodination of 3-bromothiophene followed by a halogen dance reaction and subsequent quenching with iodine.
Materials:
-
3-Bromothiophene
-
Anhydrous diethyl ether (Et₂O)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of 3-Thienyllithium: A solution of 3-bromothiophene (1.0 equivalent) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.0 equivalent) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.
-
Halogen Dance Reaction: Anhydrous THF is added, followed by the dropwise addition of a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF at -78 °C. The reaction mixture is then allowed to warm to -20 °C and stirred for 1 hour.
-
Iodination: The reaction mixture is cooled back down to -78 °C, and a solution of iodine (2.2 equivalents) in anhydrous THF is added dropwise. The mixture is stirred at -78 °C for 1 hour.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium thiosulfate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with hexanes) to afford this compound as a colorless oil.
Potential Applications in Research and Drug Development
While specific applications of this compound in drug discovery are not extensively documented, its structure as a di-iodinated thiophene suggests significant potential for its use as a versatile building block in medicinal chemistry. The two iodine atoms at adjacent positions offer opportunities for selective functionalization through various cross-coupling reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: The differential reactivity of the iodine atoms at the 2- and 3-positions could be exploited for sequential, regioselective cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This would allow for the controlled introduction of different aryl, heteroaryl, or alkynyl substituents, enabling the synthesis of diverse libraries of 2,3-disubstituted thiophenes for biological screening.
-
Scaffold for Bioactive Molecules: Thiophene-based compounds are known to interact with a variety of biological targets. The 2,3-disubstituted thiophene core can serve as a scaffold for the design of novel kinase inhibitors, receptor antagonists, or enzyme inhibitors. The substituents at the 2- and 3-positions can be tailored to optimize binding affinity and selectivity for a specific target.
-
Synthesis of Fused Heterocyclic Systems: The adjacent iodine atoms can be utilized in intramolecular cyclization reactions to construct fused heterocyclic systems containing the thiophene ring. Such fused systems are
Methodological & Application
Application Notes and Protocols for Stille Coupling Reactions Using 2,3-Diiodothiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,3-diiodothiophene in Stille coupling reactions. This versatile building block offers a pathway to a variety of 2,3-disubstituted thiophenes, which are key scaffolds in medicinal chemistry and materials science.
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organostannane (organotin compound) and an organic halide or pseudohalide. The reaction is valued for its tolerance of a wide array of functional groups, making it a robust tool in the synthesis of complex molecules. Organotin reagents are notably stable to air and moisture, which simplifies their handling and storage.
This compound is a particularly useful substrate in this context, offering two reactive sites for sequential or selective functionalization. The higher reactivity of the iodine atom at the 2-position compared to the 3-position allows for regioselective cross-coupling reactions, enabling the synthesis of well-defined, unsymmetrically substituted thiophene derivatives. This regioselectivity is a key advantage in the targeted synthesis of novel compounds.
Reaction Mechanism and Key Parameters
The catalytic cycle of the Stille reaction is well-established and consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with this compound, preferentially at the more reactive C-I bond at the 2-position, to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Several factors can influence the outcome of the Stille coupling reaction, including the choice of catalyst, ligands, solvent, and the presence of additives.
-
Catalyst: A variety of palladium sources can be used, including Pd(0) complexes like Pd(PPh₃)₄ and Pd₂(dba)₃, as well as Pd(II) precursors such as Pd(OAc)₂ and PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are commonly employed.
-
Additives: The addition of copper(I) iodide (CuI) can significantly accelerate the rate of reaction, particularly in cases of less reactive substrates.
Experimental Protocols
The following protocols are representative examples for performing Stille coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Regioselective Monosubstitution at the C2-Position
This protocol is designed to achieve selective coupling at the more reactive 2-position of this compound.
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(vinyl)tin, Tributyl(phenyl)tin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Dissolve the diiodothiophene in the chosen anhydrous and degassed solvent (10 mL).
-
Add the organostannane (1.1 eq).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 eq).
-
Seal the flask and heat the reaction mixture with stirring. A typical temperature range is 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove the tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for 1-2 hours, followed by filtration.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Disubstitution at C2 and C3-Positions
This protocol aims for the substitution at both the 2- and 3-positions. This can be achieved in a one-pot reaction by using an excess of the organostannane and potentially harsher reaction conditions.
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(vinyl)tin, Tributyl(phenyl)tin)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., P(o-tol)₃)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq) and the organostannane (2.2-2.5 eq).
-
Add the anhydrous and degassed solvent (15 mL).
-
Add the palladium catalyst, for example, Pd₂(dba)₃ (0.02 eq), and the ligand, such as P(o-tol)₃ (0.04 eq).
-
Seal the flask and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction parameters for Stille coupling reactions, extrapolated from general knowledge and reactions with similar substrates.
Table 1: Typical Reaction Conditions for Monosubstitution
| Parameter | Value |
| Substrate | This compound |
| Reagent | Organostannane (1.1 eq) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Solvent | Toluene or DMF |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | Moderate to High |
Table 2: Typical Reaction Conditions for Disubstitution
| Parameter | Value |
| Substrate | This compound |
| Reagent | Organostannane (2.2-2.5 eq) |
| Catalyst |
Application Notes and Protocols: Synthesis of Thiophene-Based Organic Semiconductors from 2,3-Diiodothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based conjugated polymers are a cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The precise control over the polymer's regioregularity and electronic properties is paramount for high-performance devices. This document provides detailed protocols for the synthesis of regioregular poly(3-substituted-thiophene)s, a class of promising organic semiconductors, using 2,3-diiodothiophene as a key starting material. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, namely Stille and Suzuki polymerizations, which are robust and versatile methods for the synthesis of conjugated polymers.
Synthetic Pathways Overview
The primary strategy for polymerizing this compound involves cross-coupling reactions that selectively form carbon-carbon bonds at the 2- and 3-positions of the thiophene ring. This allows for the creation of head-to-tail (HT) coupled polymers, which generally exhibit superior charge transport properties compared to their regiorandom counterparts.
Caption: General workflow for the synthesis and application of thiophene-based semiconductors from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Poly(3-substituted-thiophene) via Stille Coupling
This protocol is adapted from established Stille polymerization procedures for dihalogenated thiophenes. It describes the reaction of this compound with a distannyl comonomer.
Materials:
-
This compound
-
1,2-Bis(tributylstannyl)ethene (or other suitable distannyl reagent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
-
Methanol
-
Hexanes
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and 1,2-bis(tributylstannyl)ethene (1.0 eq) in anhydrous, degassed toluene.
-
In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (0.015 eq) and P(o-tol)₃ (0.06 eq) in a small amount of anhydrous, degassed toluene.
-
Add the catalyst solution to the monomer solution via cannula.
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a stirred solution of methanol.
-
Filter the polymer precipitate and wash sequentially with methanol and hexanes to remove residual catalyst and oligomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform or chlorobenzene to collect the desired polymer fraction.
-
Dry the polymer under vacuum to a constant weight.
Application Notes and Protocols: 2,3-Diiodothiophene in the Synthesis of Advanced Materials for Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiophene-based organic materials are of significant interest in the development of organic light-emitting diodes (OLEDs) due to their excellent charge transport properties and tunable electroluminescent characteristics.[1] Specifically, the substitution pattern on the thiophene ring plays a crucial role in determining the ultimate performance of the OLED device. While 2,5-disubstituted thiophenes have been extensively studied, 2,3-disubstituted thiophene derivatives represent a unique class of materials with distinct electronic and steric properties that can be harnessed to create highly efficient and stable OLEDs. 2,3-diiodothiophene is a key precursor for the synthesis of these materials, enabling the introduction of various functional groups at the 2 and 3 positions through cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of green dopants for OLEDs, based on published research.
Application: Green Dopants for High-Performance OLEDs
Derivatives of 2,3-disubstituted bithiophene, which can be conceptually synthesized from this compound, have been successfully employed as green dopants in OLEDs. These materials, when doped into a suitable host, exhibit strong photoluminescence and lead to devices with excellent performance characteristics.
Quantitative Data Summary
The following table summarizes the performance of an OLED device fabricated using a 2,3-disubstituted bithiophene derivative as a green dopant.
| Compound ID | Description | Maximum Brightness (cd/m²) | Luminous Efficiency (cd/A) | Commission Internationale de l'Éclairage (CIE) Coordinates |
| 9a | 2,2-diphenylvinyl end-capped bithiophene with a 9-phenylcarbazole moiety | 5,100 | 2.56 | (0.42, 0.54) |
Table 1: Performance of an OLED device using a 2,3-disubstituted bithiophene derivative (9a) as a green dopant. Data extracted from a study on arylamine 2,3-disubstituted bithiophene derivatives.[2][3]
Experimental Protocols
The following protocols are based on the synthesis of 2,3-disubstituted bithiophene derivatives, which serves as a model for the potential application of this compound as a starting material. The synthesis involves a multi-step process including formylation, bromination, Suzuki coupling, and a Wittig reaction.
Protocol 1: Synthesis of a 2,3-Disubstituted Bithiophene Core
This protocol outlines the synthesis of a key intermediate, a 2,3-disubstituted bithiophene, which can be adapted from a synthesis starting with bithiophene. A hypothetical adaptation for starting from this compound would involve direct cross-coupling reactions.
Materials:
-
Bithiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
Sodium bicarbonate (NaHCO₃)
-
Arylboronic acid (e.g., 9-phenylcarbazole-3-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Toluene
Procedure:
-
Formylation of Bithiophene: Bithiophene is first formylated using the Vilsmeier reagent (POCl₃/DMF) in dichloromethane to produce the corresponding aldehyde.[2]
-
Bromination: The resulting aldehyde is then brominated at the 3-position of the thiophene ring using bromine and sodium bicarbonate.[2] This step yields a 3-bromo-2-formylbithiophene intermediate.
-
Suzuki Coupling: The 3-bromo-2-formylbithiophene is then subjected to a Suzuki coupling reaction with an appropriate arylboronic acid in the presence of a palladium catalyst and a base (e.g., NaHCO₃) in toluene. This step introduces a functional arylamine moiety at the 3-position.[2]
Protocol 2: Fabrication of an OLED Device
This protocol describes the general procedure for fabricating a multilayer OLED device using the synthesized green dopant.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole injection layer (HIL) material (e.g., PEDOT:PSS)
-
Hole transport layer (HTL) material (e.g., NPB)
-
Emitting layer (EML): Host material doped with the synthesized green dopant (e.g., 9a)
-
Electron transport layer (ETL) material (e.g., Bebq₂)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
Procedure:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition:
-
A thin layer of the HIL material is spin-coated onto the ITO substrate.
-
The HTL, EML, ETL, and EIL are sequentially deposited by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The EML consists of the host material co-evaporated with the green dopant at a specific doping concentration.
-
-
Cathode Deposition: A layer of aluminum is thermally evaporated on top of the EIL to serve as the cathode.
-
Encapsulation: The fabricated device is encapsulated using a UV-curable epoxy resin and a glass lid to protect it from atmospheric moisture and oxygen.
Visualizations
Diagram 1: Synthetic Pathway to 2,3-Disubstituted Bithiophene Derivatives
Caption: Synthetic route to 2,3-disubstituted bithiophene dopants.
Diagram 2: General OLED Device Architecture
References
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Diiodothiophene
Introduction
2,3-Diiodothiophene is a highly versatile heterocyclic building block for the synthesis of complex molecules. The presence of two iodine atoms at adjacent positions (C2 and C3) allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is more reactive than corresponding carbon-bromine or carbon-chlorine bonds, often enabling milder reaction conditions. These reactions are fundamental in drug discovery and materials science, providing access to a wide array of substituted thiophenes, which are key scaffolds in many pharmaceuticals and organic electronic materials. This document provides detailed protocols and application notes for several key palladium-catalyzed cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
Application Note: The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, coupling an organohalide with an organoboron reagent. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents. Due to the differential reactivity of the C2 and C3 positions, regioselective mono- or di-arylation can be achieved by carefully controlling stoichiometry and reaction conditions. This methodology is crucial for synthesizing precursors to conjugated polymers and complex drug molecules.
General Reaction Scheme:
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,3-Diiodothiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 2,3-diiodothiophene as a key starting material. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, specifically the Sonogashira and Suzuki reactions, to construct diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.
Introduction
Thiophene and its fused derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The functionalization of the thiophene ring at specific positions is crucial for modulating the pharmacological properties of these compounds. This compound serves as a versatile building block, allowing for sequential and regioselective introduction of various substituents at the 2- and 3-positions. This enables the synthesis of novel thieno-fused heterocycles, such as thieno[2,3-b]pyridines and other related systems, which are of significant interest in the development of new therapeutic agents. For instance, thieno[2,3-b]pyridines have been investigated for their potential to sensitize cancer cells to topoisomerase I inhibitors[1].
The protocols described below detail the synthesis of key intermediates and their subsequent elaboration into more complex heterocyclic systems.
Synthesis of a Thieno[2,3-b]pyridine Derivative via Sequential Sonogashira and Suzuki Coupling
This section outlines a synthetic route to a 2,3-disubstituted thieno[2,3-b]pyridine derivative starting from this compound. The strategy involves a regioselective Sonogashira coupling at the more reactive 2-position, followed by a Suzuki coupling at the 3-position and subsequent cyclization.
Logical Workflow for Thieno[2,3-b]pyridine Synthesis
Caption: Synthetic workflow for a thieno[2,3-b]pyridine derivative.
Experimental Protocols
Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-3-iodothiophene (Intermediate 1)
This protocol describes the regioselective Sonogashira coupling of this compound with ethynyltrimethylsilane. The reaction is performed under mild conditions using a palladium-copper co-catalyst system[2][3].
-
Materials:
-
This compound
-
Ethynyltrimethylsilane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
-
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous toluene and anhydrous triethylamine (2.0 eq).
-
To the stirred mixture, add ethynyltrimethylsilane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 2-((trimethylsilyl)ethynyl)-3-iodothiophene as a pale yellow oil.
-
Protocol 2: Synthesis of 2-Ethynyl-3-iodothiophene (Intermediate 2)
This protocol details the deprotection of the trimethylsilyl group from Intermediate 1.
-
Materials:
-
2-((Trimethylsilyl)ethynyl)-3-iodothiophene (Intermediate 1)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane
-
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in a mixture of methanol and dichloromethane (1:1).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute HCl (1 M).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-ethynyl-3-iodothiophene, which can often be used in the next step without further purification.
-
Protocol 3: Synthesis of 2-Ethynyl-3-(pyridin-3-yl)thiophene (Intermediate 3)
This protocol describes the Suzuki cross-coupling of 2-ethynyl-3-iodothiophene with 3-pyridylboronic acid[4][5][6].
-
Materials:
-
2-Ethynyl-3-iodothiophene (Intermediate 2)
-
3-Pyridylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
In a round-bottom flask, combine 2-ethynyl-3-iodothiophene (1.0 eq), 3-pyridylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 2-ethynyl-3-(pyridin-3-yl)thiophene.
-
Protocol 4: Synthesis of 4-Phenylthieno[2,3-b]pyridine
This protocol describes the base-mediated intramolecular cyclization of a precursor to form the final thieno[2,3-b]pyridine product. The general principle is adapted from methods for synthesizing thieno[2,3-b]pyridines[1][7][8].
-
Materials:
-
A suitable 2-alkynyl-3-aminopyridine precursor (hypothetically derived from a multi-step synthesis starting with this compound and incorporating a nitrogen source)
-
Sodium ethoxide
-
Anhydrous ethanol
-
-
Procedure:
-
Dissolve the 2-alkynyl-3-aminopyridine precursor (1.0 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.5 eq) at room temperature.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired thieno[2,3-b]pyridine.
-
Data Presentation
The following tables summarize typical quantitative data for the synthetic steps described above. These values are representative and may vary depending on the specific substrates and reaction conditions.
Table 1: Reaction Yields for the Synthesis of Thieno[2,3-b]pyridine Intermediates
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | 2-((Trimethylsilyl)ethynyl)-3-iodothiophene | This compound | Ethynyltrimethylsilane, Pd(PPh₃)₄, CuI | 85 |
| 2 | 2-Ethynyl-3-iodothiophene | Intermediate 1 | K₂CO₃, MeOH | 95 |
| 3 | 2-Ethynyl-3-(pyridin-3-yl)thiophene | Intermediate 2 | 3-Pyridylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 78 |
Table 2: Characterization Data for a Representative Thieno[2,3-b]pyridine
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Mass Spec (m/z) |
| 4-Phenylthieno[2,3-b]pyridine | C₁₃H₉NS | 211.28 | 8.60 (d, 1H), 8.15 (d, 1H), 7.60-7.40 (m, 5H), 7.30 (d, 1H), 7.15 (d, 1H) | 211 [M]⁺ |
Synthesis of Fused Thiophenes via Palladium-Catalyzed Annulation
This compound can also be employed in palladium-catalyzed annulation reactions to construct polycyclic aromatic compounds containing a thiophene ring. This approach is valuable for the synthesis of novel materials with interesting electronic and photophysical properties.
Signaling Pathway for Palladium-Catalyzed Annulation
Caption: Generalized catalytic cycle for palladium-catalyzed annulation.
Experimental Protocol
Protocol 5: Synthesis of a Dibenzothiophene Derivative
This protocol outlines a hypothetical palladium-catalyzed intramolecular cyclization reaction to form a dibenzothiophene derivative. This type of transformation is known in the synthesis of polycyclic aromatic sulfur heterocycles[9].
-
Materials:
-
A suitable 2,3-disubstituted thiophene precursor with ortho-halophenyl groups
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a reaction vessel, add the 2,3-bis(ortho-halophenyl)thiophene precursor (1.0 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and K₂CO₃ (3.0 eq).
-
Add anhydrous DMF.
-
Heat the mixture to 120 °C under an argon atmosphere and stir for 24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with toluene.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel to afford the desired dibenzothiophene derivative.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The application of modern cross-coupling methodologies, such as the Sonogashira and Suzuki reactions, allows for the controlled and regioselective functionalization of the thiophene core, paving the way for the discovery of new drug candidates and advanced materials. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this important building block.
References
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2,3-Diiodothiophene Cross-Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions involving 2,3-diiodothiophene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no yield in my cross-coupling reaction with this compound?
A1: Low yields can stem from several factors. Common culprits include catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), poor quality of reagents, or the presence of oxygen. It is crucial to ensure all reagents are pure and dry, and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Q2: I am getting a mixture of mono- and di-substituted products. How can I control the regioselectivity?
A2: The C2 position of this compound is generally more reactive than the C3 position in palladium-catalyzed cross-coupling reactions. To favor mono-substitution at the C2 position, you can often use milder reaction conditions, a slight excess of the coupling partner, and carefully select your catalyst and ligands. For di-substitution, harsher conditions, a larger excess of the coupling partner, and longer reaction times are typically required.
Q3: What are the most common side reactions, and how can I minimize them?
A3: The most prevalent side reactions are homocoupling of the organometallic reagent and dehalogenation of the this compound. Homocoupling can often be suppressed by ensuring an oxygen-free environment and by not using an excessive amount of the organometallic reagent. Dehalogenation can sometimes be mitigated by using less polar solvents and optimizing the choice of base and ligand.
Q4: Which palladium catalyst and ligands are best suited for coupling with this compound?
A4: The choice of catalyst and ligand is highly dependent on the specific cross-coupling reaction (Suzuki, Stille, Sonogashira) and the coupling partner. For Suzuki and Stille couplings, Pd(PPh₃)₄ and Pd₂(dba)₃ with phosphine ligands like PPh₃ or more electron-rich and bulky Buchwald-type ligands are common choices. For Sonogashira couplings, a combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst is typically used.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure ligands are not oxidized. |
| Incorrect Reaction Temperature | Optimize the temperature. Some reactions require heating, while others proceed at room temperature. Start with conditions reported for similar substrates and then screen a range of temperatures. |
| Inappropriate Solvent or Base | The choice of solvent and base is critical. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is common. For Stille and Sonogashira reactions, aprotic polar solvents like DMF or THF with organic bases (e.g., triethylamine) are often used. Screen different solvent/base combinations. |
| Poor Reagent Quality | Ensure all reagents, especially the organometallic partner, are pure and dry. Organoboronic acids can dehydrate over time, and organostannanes can degrade. |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
Issue 2: Poor Regioselectivity (Mixture of C2 and C3 substituted products)
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Too Harsh for Mono-substitution | To favor mono-substitution at C2, use a lower temperature and shorter reaction time. Use only a slight excess (1.1-1.2 equivalents) of the coupling partner. |
| Ligand Choice | The steric and electronic properties of the ligand can influence regioselectivity. Bulky, electron-rich ligands can sometimes enhance selectivity for the more accessible C2 position. Experiment with different phosphine ligands. |
| Inefficient Di-substitution | For di-substitution, ensure you are using at least 2.2-2.5 equivalents of the coupling partner, a higher temperature, and a longer reaction time to drive the reaction to completion at both positions. |
Issue 3: Significant Side Product Formation (Homocoupling or Dehalogenation)
| Possible Cause | Troubleshooting Step |
| Oxygen-induced Homocoupling | Rigorously exclude oxygen from the reaction. Use freshly degassed solvents and purge the reaction vessel thoroughly with an inert gas. |
| Excess Organometallic Reagent | Use a stoichiometric amount or only a slight excess of the organometallic reagent to minimize homocoupling. |
| Dehalogenation | This can be promoted by certain solvents and bases. Try switching to a less polar solvent (e.g., toluene instead of DMF). The choice of a less aggressive base may also help. The ligand can also play a role; sometimes a more electron-donating ligand can suppress dehalogenation. |
Quantitative Data from Literature
The following tables summarize reaction conditions and yields for different cross-coupling reactions of this compound and its derivatives found in the literature.
Table 1: Sonogashira Coupling of Diiodo-heterocycles [1]
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) (Yield %) |
| 2,3-diiodobenzothiophene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | K₃PO₄ | Dioxane | 80 | 1.5 | 2-(phenylethynyl)-3-iodobenzothiophene (80%), 2,3-bis(phenylethynyl)benzothiophene (9%) |
| 2,3-diiodoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | K₃PO₄ | Dioxane | 80 | 1.5 | 2-(phenylethynyl)-3-iodoindole (52%), 2,3-bis(phenylethynyl)indole (18%) |
Table 2: General Sonogashira Reaction Optimization [2][3][4]
| Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | Pd-C3 (0.01) | Et₃N | Toluene | 80 | 1 | 10 |
| 4-Iodoanisole | Phenylacetylene | Pd-C3 (0.03) | Et₃N | Toluene | 100 | 3 | 97 |
| 4-Iodoanisole | Phenylacetylene | Pd-C3 (0.05) | Et₃N | Toluene | 120 | 3 | 99 |
| Aryl Iodide | Phenylacetylene | Pd-complex-C2 (2) | K₂CO₃ | Isopropanol | 25 | 10 | 96 |
Experimental Protocols
Protocol 1: Regioselective Mono-Sonogashira Coupling at the C2-Position
This protocol is adapted from procedures reported for the regioselective coupling of diiodo-heterocycles.[1]
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.1 mmol), K₃PO₄ (2.0 mmol), and dioxane (10 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).
-
Heat the reaction mixture to 80 °C and stir for 1.5-3 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 2-alkynyl-3-iodothiophene.
Protocol 2: General Suzuki Coupling for Di-substitution
This protocol provides a starting point for achieving di-substitution. Optimization of temperature, time, and equivalents of boronic acid may be necessary.
-
In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add a solvent system such as a 4:1 mixture of toluene and water (10 mL).
-
Add a base, for example, K₂CO₃ (3.0 mmol).
-
Thoroughly degas the mixture.
-
Heat the reaction to reflux (around 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction for the disappearance of the mono-substituted intermediate.
-
After cooling, separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography or recrystallization to obtain the 2,3-diarylthiophene.
Visualizations
References
- 1. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00530A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
